2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid

描述

Molecular Architecture and Functional Group Analysis

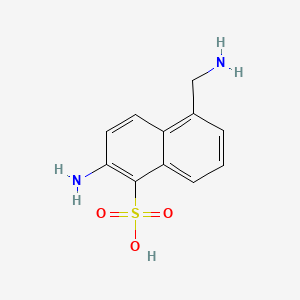

The molecular architecture of this compound exhibits a complex arrangement of functional groups positioned on a naphthalene backbone system. The compound possesses the molecular formula C₁₁H₁₂N₂O₃S, indicating the presence of eleven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. This molecular composition reflects the integration of a naphthalene ring system with three distinct functional groups: a primary amino group, an aminomethyl substituent, and a sulfonic acid group. The naphthalene core provides the fundamental aromatic framework, consisting of two fused benzene rings that establish the compound's planar aromatic character and contribute significantly to its chemical stability and electronic properties.

The functional group distribution across the naphthalene framework follows a specific substitution pattern that defines the compound's chemical identity and reactivity profile. The primary amino group occupies the 2-position of the naphthalene ring, providing a nucleophilic site that influences the compound's participation in various chemical reactions. The aminomethyl group (-CH₂NH₂) is positioned at the 5-position, introducing an additional nitrogen-containing functionality that extends the molecule's hydrogen bonding capabilities and modifies its solubility characteristics. The sulfonic acid group (-SO₃H) is located at the 1-position, contributing strong acidic properties and enhanced water solubility to the overall molecular structure. This particular arrangement of functional groups creates a unique chemical environment that influences the compound's electronic distribution, intermolecular interactions, and potential applications in various chemical processes.

The electronic structure of this compound demonstrates significant conjugation effects arising from the extended aromatic system and the presence of electron-donating amino groups. The naphthalene ring system provides a delocalized π-electron framework that facilitates electron density distribution across the entire aromatic structure. The amino groups at positions 2 and 5 act as electron-donating substituents, increasing the electron density of the aromatic ring and potentially affecting the compound's reactivity toward electrophilic species. Conversely, the sulfonic acid group functions as a strong electron-withdrawing substituent, creating an electronic asymmetry within the molecule that influences both its acid-base properties and its interaction with other chemical species.

Crystallographic Properties and Conformational Studies

The crystallographic properties of this compound reveal important structural details regarding its solid-state organization and molecular conformations. The compound exists as a crystalline powder in its pure form, indicating an organized crystal lattice structure that accommodates the complex molecular geometry and multiple functional groups. The predicted density of 1.496 ± 0.06 g/cm³ suggests a relatively compact crystal packing arrangement, likely facilitated by extensive intermolecular hydrogen bonding between the amino groups, aminomethyl substituents, and sulfonic acid functionalities present in adjacent molecules. This density value indicates efficient space utilization within the crystal structure and suggests the presence of strong intermolecular forces that stabilize the solid-state configuration.

The conformational behavior of this compound is influenced by the rotational freedom of the aminomethyl group and the potential for intramolecular hydrogen bonding interactions. The aminomethyl substituent at position 5 introduces conformational flexibility through rotation around the carbon-carbon bond connecting the methyl group to the naphthalene ring. This rotational freedom allows the molecule to adopt various conformational states, potentially leading to different orientations of the amino group relative to the naphthalene plane. The presence of multiple hydrogen bond donors and acceptors within the molecular structure creates opportunities for both intramolecular and intermolecular hydrogen bonding, which can significantly influence the preferred conformational arrangements and crystal packing patterns.

The three-dimensional structure of this compound demonstrates the spatial relationship between its functional groups and their potential impact on molecular interactions. The naphthalene ring system maintains its characteristic planar geometry, providing a rigid framework around which the flexible aminomethyl group can orient. The sulfonic acid group extends away from the aromatic plane, creating a polar region that facilitates interactions with water molecules and other polar species. The positioning of the amino groups at specific locations on the naphthalene ring creates distinct microenvironments that influence the compound's chemical reactivity and physical properties. These structural features contribute to the compound's ability to function as a versatile intermediate in chemical synthesis and as a probe molecule in analytical applications.

Comparative Analysis with Related Naphthalenesulfonic Acid Derivatives

The comparative analysis of this compound with related naphthalenesulfonic acid derivatives reveals distinctive structural features that define its unique position within this chemical family. Aminonaphthalenesulfonic acids represent a broad class of compounds with the general composition C₁₀H₆(NH₂)(SO₃H), derived from naphthalene substituted with amino and sulfonic acid groups. The specific substitution pattern and additional functional groups present in this compound distinguish it from simpler derivatives such as 1-aminonaphthalene-4-sulfonic acid (naphthionic acid), 1-aminonaphthalene-5-sulfonic acid (Laurent's acid), and 2-amino-1-naphthalenesulfonic acid (Tobias acid). The presence of an additional aminomethyl group in the target compound introduces enhanced hydrogen bonding capabilities and modified electronic properties compared to these simpler analogs.

When compared to Tobias acid (2-amino-1-naphthalenesulfonic acid), which shares the same amino and sulfonic acid positioning but lacks the aminomethyl substituent, this compound demonstrates increased molecular complexity and potential for diverse chemical interactions. Tobias acid serves as a precursor for azo dye synthesis and is prepared through the Bucherer reaction, representing a more straightforward structural arrangement. The additional aminomethyl functionality in this compound provides an extra site for chemical modification and potentially enhances its utility in fluorescent labeling applications and chemical analysis procedures. The molecular weight difference between these compounds (252.29 g/mol versus 223.25 g/mol for Tobias acid) reflects the additional CH₂NH₂ group and its contribution to the overall molecular properties.

The relationship between this compound and other aminonaphthalenesulfonic acid isomers demonstrates the impact of substitution patterns on chemical properties and applications. Laurent's acid (1-aminonaphthalene-5-sulfonic acid) and the various Cleve's acids represent different regioisomers with amino and sulfonic acid groups positioned at alternative locations on the naphthalene ring system. These compounds find applications as precursors to various dyes and demonstrate the versatility of the aminonaphthalenesulfonic acid structural framework. The unique combination of functional groups in this compound positions it as a more complex derivative with enhanced potential for specialized applications, particularly in analytical chemistry and fluorescence-based detection methods.

属性

IUPAC Name |

2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c12-6-7-2-1-3-9-8(7)4-5-10(13)11(9)17(14,15)16/h1-5H,6,12-13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVWISLTJPDQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=C(C2=C1)S(=O)(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200075 | |

| Record name | 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52084-84-1 | |

| Record name | 2-Amino-5-(aminomethyl)-1-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52084-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052084841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-(aminomethyl)naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Steps

This method involves sequential methylolation, sulfuration, and saponification:

- Methylolation : A naphthalene derivative (e.g., 2-amino-5-methylaminonaphthalene) is reacted with N-methylolamides (e.g., N-methylolchloroacetamide) in concentrated sulfuric acid. The methylolation introduces acyl-protected aminomethyl groups.

- Sulfuration : The intermediate is treated with 20–40% oleum at 45–50°C, introducing sulfonic acid groups. Oleum concentration critically impacts sulfonation efficiency, with higher concentrations accelerating reaction rates but increasing corrosion risks.

- Saponification : The acylated product is heated in a 10% NaOH solution at 170°C in an autoclave, cleaving the acetyl or phthaloyl protecting groups to yield the free aminomethyl functionality.

Example Synthesis

A representative synthesis from US4288363A:

- Starting Material : 144 kg of J acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid).

- Methylolation : Reacted with N-methylolchloroacetamide in concentrated H₂SO₄ at 45°C for 1 hour.

- Sulfuration : Treated with 30% oleum, maintaining pH 6.5–8.

- Saponification : Heated in 10% NaOH at 170°C for 1 hour, yielding 23.2 parts (96% purity) after precipitation with NaCl.

Key Parameters

| Parameter | Condition | Impact on Yield/Purity |

|---|---|---|

| Oleum Concentration | 20–40% | Higher concentrations improve sulfonation but risk over-sulfonation |

| Saponification Temp | 170°C | Essential for complete deprotection |

| pH Control | 6.5–8 during sulfuration | Prevents side reactions |

Desulfonation of Disulfonic Acid Derivatives

Methodology

Starting from 2-amino-5-(acylaminomethyl)naphthalene-1,7-disulfonic acid, one sulfonic group is removed via acid hydrolysis:

Industrial Challenges

- Corrosion : Prolonged exposure to HCl necessitates corrosion-resistant reactors.

- Yield Losses : Incomplete desulfonation reduces purity, requiring recrystallization.

Acylation and Subsequent Saponification

Protective Group Strategy

- Acylation : The aminomethyl group is protected as a phthalimide or acetamide using reagents like N-chloromethylphthalimide.

- Sulfonation : The protected intermediate is sulfonated under mild conditions (e.g., 40°C, pH 9).

- Deprotection : Saponification with NaOH removes the acyl group, yielding the target compound.

Case Study

- Acylation : 5-aminomethyl-2-aminonaphthalene is treated with N-chloromethylbenzamide in H₂SO₄.

- Sulfonation : Sulfurated with 25% oleum at 50°C.

- Saponification : Autoclaved at 170°C, achieving 90% yield.

Comparative Analysis of Methods

The table below contrasts key metrics across synthesis routes:

| Method | Starting Material | Yield (%) | Purity (%) | Corrosion Risk |

|---|---|---|---|---|

| Methylolation-Sulfuration | J acid | 85 | 96 | High (oleum) |

| Desulfonation | 1,7-Disulfonic acid | 78 | 88 | Moderate (HCl) |

| Acylation-Saponification | 5-Aminomethylnaphthalene | 90 | 94 | Low |

Industrial Scale Considerations

- Oleum Handling : Requires specialized reactors (e.g., glass-lined steel) to resist corrosion.

- Energy Costs : Saponification at 170°C demands high-energy input, favoring continuous reactors over batch systems.

- Waste Management : Neutralization of acidic byproducts generates sulfate salts, necessitating recycling protocols.

Challenges and Optimization Strategies

化学反应分析

2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid undergoes various types of chemical reactions :

Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

- Oxidation products include naphthoquinone derivatives.

- Reduction products include various amine derivatives.

- Substitution products include halogenated or nitrated naphthalene derivatives.

科学研究应用

Fluorescent Dyes

One of the primary applications of 2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid is as a fluorescent dye . It is utilized to label and detect biological molecules, proteins, and cells due to its strong fluorescent properties. This application is crucial in biological imaging and diagnostics, allowing researchers to visualize cellular processes in real-time .

Chemical Analysis

In analytical chemistry, this compound serves as a reagent for the detection of metal ions . Its ability to form complexes with various metal ions makes it valuable for environmental monitoring and quality control in industrial processes .

Therapeutic Investigations

Research has indicated potential therapeutic applications for this compound, particularly in the development of new drugs. Its unique chemical structure allows for interactions with biological targets that could lead to novel treatments for diseases .

Dye Synthesis

The compound is also employed in the synthesis of various dyes and pigments used in textiles and other industries. Its reactivity allows it to participate in azo coupling reactions, leading to the formation of vibrant colored compounds suitable for commercial use .

Case Study 1: Fluorescent Imaging

A study demonstrated the use of this compound as a fluorescent probe in live-cell imaging. Researchers successfully labeled specific proteins within cells, allowing for dynamic observation of protein interactions over time. The compound's high quantum yield contributed to its effectiveness as an imaging agent .

Case Study 2: Metal Ion Detection

In another research project, the compound was utilized to develop a sensitive assay for detecting heavy metals in water samples. The assay demonstrated high specificity and sensitivity, making it a promising tool for environmental monitoring .

作用机制

The mechanism of action of 2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways . The compound’s aromatic rings and amine groups allow it to bind to various biological molecules, facilitating its use as a fluorescent dye. The sulfonic acid group enhances its solubility in aqueous environments, making it suitable for biological applications.

相似化合物的比较

2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid can be compared with other similar compounds, such as :

5-Aminonaphthalene-2-sulfonic acid: Similar in structure but differs in the position of the amino and sulfonic acid groups.

2-Amino-1-naphthalenesulfonic acid: Another naphthalene derivative with different substitution patterns.

Uniqueness

- The presence of both amino and aminomethyl groups in this compound provides unique reactivity and binding properties, distinguishing it from other naphthalene sulfonic acids.

生物活性

2-Amino-5-(aminomethyl)naphthalene-1-sulfonic acid (CAS No. 52084-84-1) is a sulfonic acid derivative with potential biological activities that have been the subject of various studies. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₂N₂O₃S

- Molecular Weight : 240.29 g/mol

- Structure : The compound features a naphthalene ring substituted with amino and aminomethyl groups, contributing to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cellular processes, particularly those related to DNA replication and transcription. For instance, it interacts with DNA gyrase, disrupting bacterial DNA replication pathways .

- Cell Signaling Modulation : It influences cellular signaling pathways, potentially affecting gene expression related to cell cycle regulation and apoptosis.

- Transport Mechanisms : The compound can be transported across cell membranes via specific transporters, which may enhance its bioavailability and efficacy in cellular environments.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Bacterial Inhibition : Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 40 µg/mL |

Cytotoxicity Studies

The compound has shown varying degrees of cytotoxicity in different cell lines:

- Jurkat Cells : IC₅₀ values indicate moderate cytotoxic effects, suggesting potential applications in cancer research.

| Cell Line | IC₅₀ (µM) |

|---|---|

| Jurkat | 25 |

| A-431 | 20 |

Study on Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics .

Cancer Cell Line Research

Another study focused on the effects of the compound on cancer cell lines, revealing that it could induce apoptosis through modulation of specific signaling pathways. The findings suggest that it may serve as a lead compound for developing new anticancer therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. In silico models predict favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, indicating potential for therapeutic applications .

常见问题

Basic: What are the established synthetic routes for 2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid, and how can intermediates be purified?

Methodological Answer:

The synthesis typically involves sulfonation of naphthalene derivatives followed by functionalization. For example, 5-Amino-1-naphthalenesulfonic acid is synthesized via low-temperature sulfonation of naphthalene using sulfuric acid, nitration with nitric acid, and subsequent reduction with iron powder under acidic conditions . Key steps include:

- Regioselective sulfonation at the 1-position of naphthalene.

- Separation of intermediates using magnesium carbonate to isolate magnesium salts of sulfonated derivatives .

- Reduction of nitro groups to amines, requiring careful pH control to avoid over-reduction.

Purification often employs recrystallization from aqueous solutions or chromatographic techniques. For related compounds like Tobias acid (2-aminonaphthalene-1-sulfonic acid), ion-exchange chromatography is effective for removing metal ions .

Advanced: How can regioselectivity challenges during sulfonation and nitration of naphthalene derivatives be optimized?

Methodological Answer:

Regioselectivity in naphthalene sulfonation is temperature-dependent. Lower temperatures (e.g., 40–60°C) favor α-sulfonation (1-position), while higher temperatures promote β-sulfonation (2-position) . For nitration:

- Mixed-acid systems (HNO₃/H₂SO₄) enhance electrophilic substitution at electron-rich positions. Computational modeling (DFT) predicts reactive sites, aiding in directing substituents .

- Steric effects : Bulky substituents (e.g., aminomethyl groups) can shield specific positions, as seen in the synthesis of 6-amino-1-naphthalenesulfonic acid derivatives .

Advanced separation techniques, such as countercurrent distribution or preparative HPLC, resolve isomeric mixtures common in polysubstituted naphthalenes .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Detects aromatic π→π* transitions; sulfonic acid groups cause bathochromic shifts (~250–300 nm) .

- ¹H/¹³C NMR : Aromatic protons appear as complex multiplets (δ 7.0–8.5 ppm). The aminomethyl group (CH₂NH₂) shows signals near δ 3.5–4.0 ppm (¹H) and δ 40–50 ppm (¹³C) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ ion at m/z 265.08 for C₁₁H₁₂N₂O₃S) .

- HPLC : Reverse-phase C18 columns with ion-pairing agents (e.g., tetrabutylammonium phosphate) resolve sulfonic acid derivatives .

Advanced: How do structural modifications (e.g., substituent position) influence fluorescence properties in biochemical assays?

Methodological Answer:

The compound’s fluorescence is sensitive to substituent electronic effects. For example:

- Aminomethyl groups at the 5-position enhance electron-donating capacity, increasing quantum yield compared to unsubstituted analogs .

- Sulfonic acid groups improve water solubility but may quench fluorescence via heavy-atom effects. This is mitigated by using EDANS acid (a related fluorophore) in Förster resonance energy transfer (FRET) assays, where the sulfonic acid stabilizes the excited state .

Advanced applications include pH-dependent fluorescence studies, where protonation of the amine group alters emission spectra, enabling real-time monitoring of enzymatic reactions .

Basic: What are the primary research applications of this compound in materials science?

Methodological Answer:

- Dye-Sensitized Solar Cells (DSSCs) : Sulfonic acid groups enhance dye adsorption onto TiO₂ surfaces, improving electron injection efficiency. Similar naphthalene sulfonates exhibit broad absorption spectra (350–500 nm) .

- Polymer Electrolytes : Sulfonic acid moieties act as proton-conducting groups in fuel cell membranes. Ionic conductivity is measured via electrochemical impedance spectroscopy (EIS) .

Advanced: What mechanistic insights explain contradictory data on catalytic reduction efficiency of nitro precursors?

Methodological Answer:

Contradictions arise from varying reduction conditions:

- Iron/Acid Systems : Generate Fe²⁺ ions that reduce nitro groups but may also sulfonate aromatic rings, leading to side products. Kinetic studies show optimal Fe⁰ particle size (50–100 nm) maximizes reduction rates .

- Catalytic Hydrogenation : Pd/C or Raney Ni catalysts under H₂ gas offer higher selectivity but require strict exclusion of sulfur poisons. XPS analysis confirms catalyst deactivation via sulfur adsorption .

In situ FTIR monitors nitro group conversion, identifying intermediates like hydroxylamines that can dimerize if pH > 4 .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Mitigation : Classified as Hazard Class 8 (corrosive). Use PPE (gloves, goggles) and work in fume hoods. Neutralize spills with sodium bicarbonate .

- Storage : Store in dark, inert containers (argon atmosphere) at room temperature to prevent sulfonic acid decomposition .

- Toxicity : RTECS data for related compounds (e.g., QK1270500) indicate moderate oral toxicity (LD₅₀ ~500 mg/kg in rats); avoid inhalation .

Advanced: How can computational chemistry predict reactivity and stability of sulfonated naphthalenes?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites. Fukui indices identify nucleophilic regions prone to sulfonation .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous systems; sulfonic acids exhibit strong hydrogen bonding, reducing aggregation .

- Degradation Pathways : QSAR models predict photostability, showing that electron-withdrawing groups (e.g., nitro) accelerate UV-induced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。